molecular formula C35H59N5O7 B019124 Azido-dag CAS No. 107141-10-6

Azido-dag

Cat. No.: B019124
CAS No.: 107141-10-6
M. Wt: 661.9 g/mol
InChI Key: QNZFHQUHYBMOBB-UHFFFAOYSA-N
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Description

2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol is a complex organic compound known for its unique chemical structure and reactivity. This compound features an azido group, a nitrophenyl group, and a myristoylglycerol backbone, making it a versatile molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol typically involves multiple steps, starting with the preparation of the azido-nitrophenyl intermediate. This intermediate is then reacted with aminododecanoyl chloride under controlled conditions to form the aminododecanoyl derivative. Finally, this derivative is coupled with myristoylglycerol using standard esterification techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitrene intermediates.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.

Major Products Formed

    Oxidation: Formation of nitrene intermediates.

    Reduction: Conversion of the nitrophenyl group to an amino group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol has diverse applications in scientific research:

    Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions.

    Biology: Employed in the identification of membrane proteins and their binding sites.

    Medicine: Investigated for its potential in drug delivery systems and targeted therapy.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The compound exerts its effects primarily through the formation of highly reactive nitrene intermediates upon photolysis. These intermediates can covalently bind to nearby molecules, making it a powerful tool for studying molecular interactions. The molecular targets include proteins and nucleic acids, and the pathways involved often relate to signal transduction and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate
  • N-(4-Azido-2-nitrophenyl)-12-aminododecanoyl-coenzyme A

Uniqueness

2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol is unique due to its combination of an azido group, a nitrophenyl group, and a myristoylglycerol backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

107141-10-6

Molecular Formula

C35H59N5O7

Molecular Weight

661.9 g/mol

IUPAC Name

[2-[12-(4-azido-2-nitroanilino)dodecanoyloxy]-3-hydroxypropyl] tetradecanoate

InChI

InChI=1S/C35H59N5O7/c1-2-3-4-5-6-7-8-10-13-16-19-22-34(42)46-29-31(28-41)47-35(43)23-20-17-14-11-9-12-15-18-21-26-37-32-25-24-30(38-39-36)27-33(32)40(44)45/h24-25,27,31,37,41H,2-23,26,28-29H2,1H3

InChI Key

QNZFHQUHYBMOBB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]

Synonyms

2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoyl-sn-glycerol
2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol
azido-DAG

Origin of Product

United States

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